

Fmoc-L-Norleucine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-L-Norleucine*

Cat. No.: *B557408*

[Get Quote](#)

Fmoc-L-Norleucine is a synthetic amino acid derivative crucial for the advancement of peptide-based therapeutics and drug discovery. This technical guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Fmoc-L-Norleucine

Fmoc-L-Norleucine, chemically known as N- α -(9-Fluorenylmethoxycarbonyl)-L-norleucine, is a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. This orthogonality is fundamental to the widespread use of Fmoc chemistry in peptide synthesis.^[1]

Norleucine, an isomer of leucine, is often utilized as a non-proteinogenic substitute for methionine. Its side chain is of a similar size and hydrophobicity to methionine's but lacks the oxidizable sulfur atom, thereby enhancing the stability of the resulting peptide.^{[2][3]}

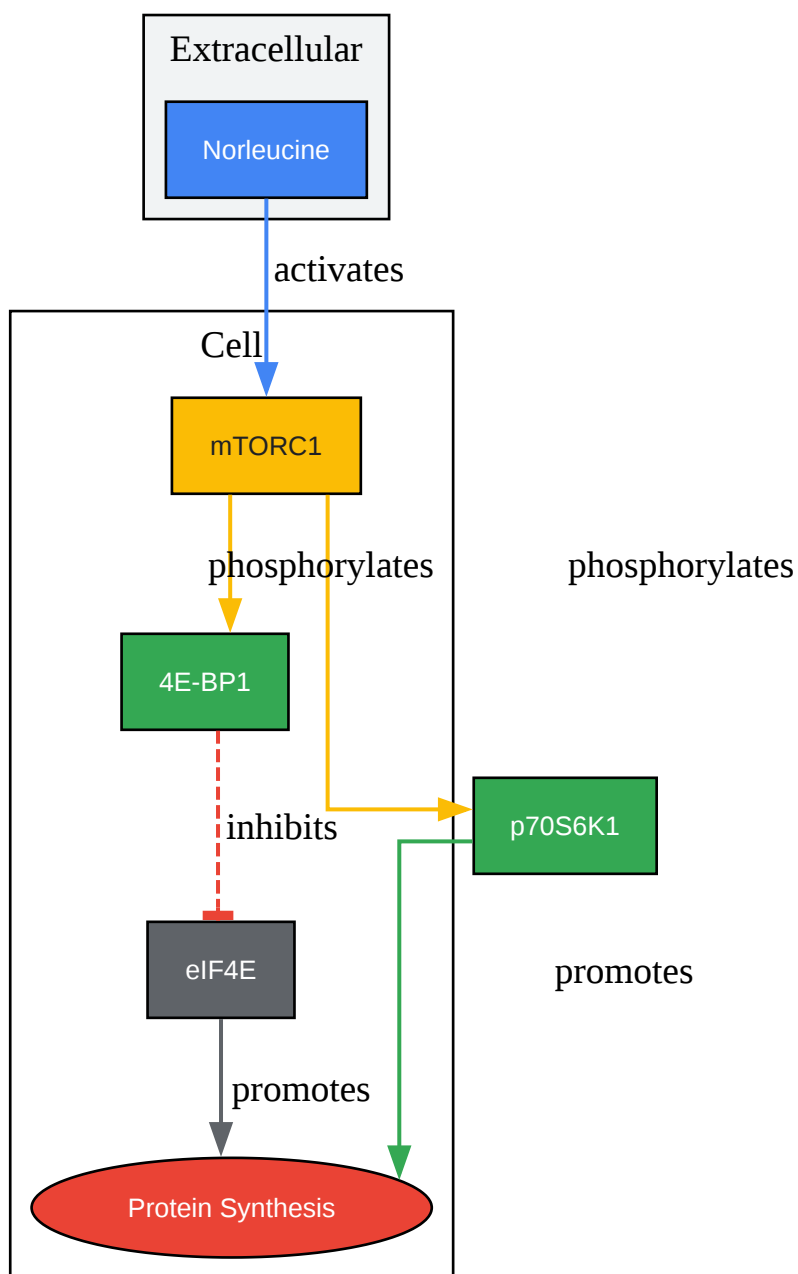
Property	Value	Reference
CAS Number	77284-32-3	[4]
Molecular Formula	C ₂₁ H ₂₃ NO ₄	[4]
Molecular Weight	353.41 g/mol	[5]
Appearance	White to off-white crystalline powder	[4][5]
Melting Point	141-144 °C	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Optical Rotation	[α] ²⁰ /D -18.5° ± 1° (c=1 in DMF)	[5]
Storage Temperature	2-8°C	[5]

Role in Drug Development and Biological Activity

The incorporation of L-norleucine into peptide sequences offers significant advantages in drug design and discovery. By replacing methionine, researchers can develop peptide-based drugs with increased resistance to enzymatic degradation and a longer in vivo half-life.[6] This substitution can also modify the biological activity of a peptide, altering its binding affinity for receptors and overall pharmacological profile.[6]

A notable application of this strategy is in the study of neurodegenerative diseases. Research has demonstrated that substituting methionine with norleucine in amyloid-β peptides, which are implicated in Alzheimer's disease, can significantly reduce their neurotoxic effects.[2][7]

Furthermore, norleucine, much like its isomer leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR by norleucine leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately stimulating protein synthesis.[8]



[Click to download full resolution via product page](#)

Norleucine activation of the mTOR signaling pathway.

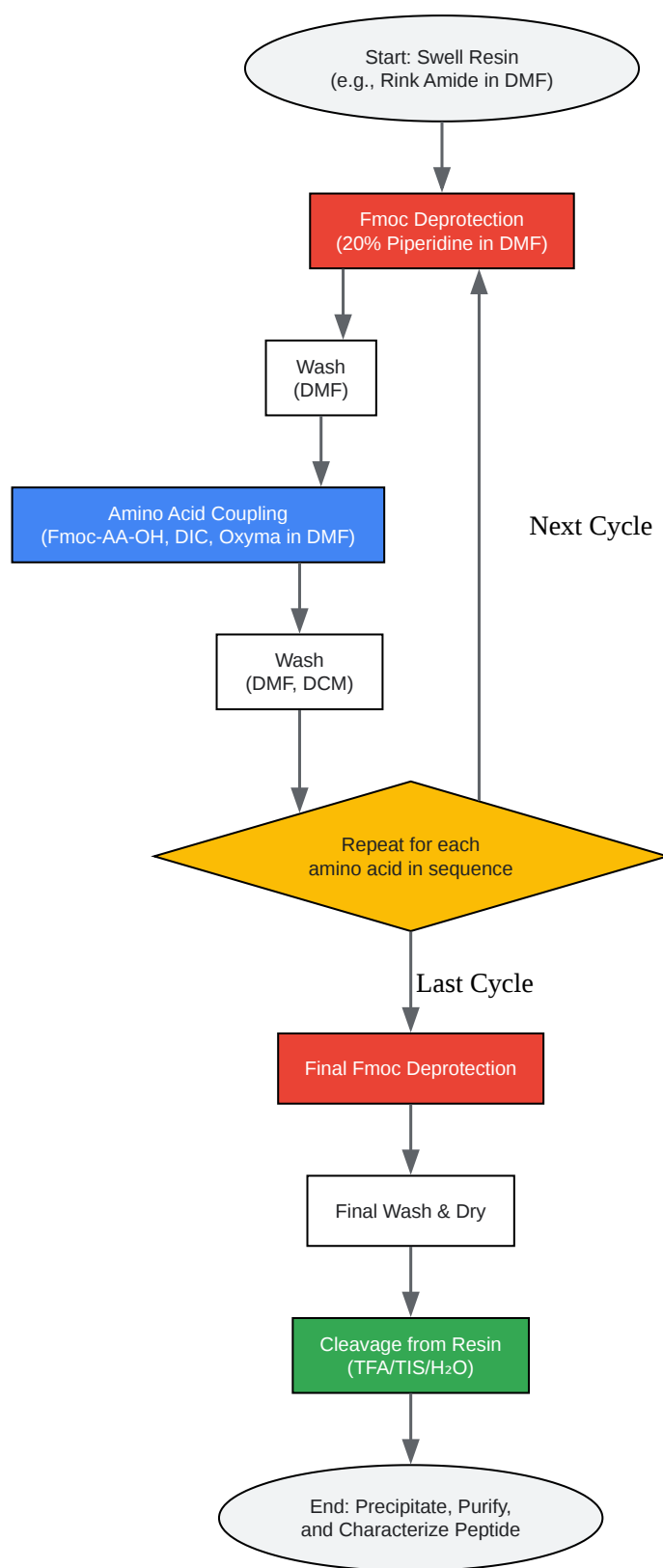
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing L-norleucine using Fmoc chemistry.

Materials and Reagents

Reagent	Purpose	Typical Concentration/Amount
Fmoc-L-Norleucine	Amino acid building block	2-5 equivalents
Rink Amide Resin	Solid support for peptide amides	0.1 mmol scale
N,N'-Diisopropylcarbodiimide (DIC)	Activating agent	2-5 equivalents
Ethyl cyanohydroxyiminoacetate (Oxyma)	Racemization suppressant	2-5 equivalents
Piperidine in DMF	Fmoc deprotection	20% (v/v)
Dichloromethane (DCM)	Solvent for washing and swelling	-
N,N-Dimethylformamide (DMF)	Solvent for coupling and washing	-
Trifluoroacetic acid (TFA)	Cleavage from resin	95% in cleavage cocktail
Triisopropylsilane (TIS)	Scavenger	2.5% in cleavage cocktail
Water	Scavenger	2.5% in cleavage cocktail

Synthesis Workflow



[Click to download full resolution via product page](#)

General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Methodologies

- **Resin Swelling:** The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:** The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
- **Amino Acid Coupling:** The **Fmoc-L-Norleucine** (or another Fmoc-protected amino acid) is pre-activated with a coupling agent like DIC and an additive such as Oxyma in DMF. This activated mixture is then added to the deprotected resin and allowed to react for 1-2 hours. A colorimetric test, such as the Kaiser test, can be used to monitor the completion of the coupling reaction.
- **Washing:** After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
- **Cycle Repetition:** Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
- **Final Deprotection:** After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure.
- **Cleavage and Deprotection of Side Chains:** The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail, most commonly a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then lyophilized. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The identity and purity of peptides containing norleucine are confirmed using analytical techniques such as HPLC and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.

Norleucine's hydrophobicity contributes to the retention time of the peptide.

HPLC Parameters for Norleucine-Containing Peptides	
Column	C18 reverse-phase
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	Linear gradient of Mobile Phase B
Detection	UV at 214 nm and 280 nm
Internal Standard	Norleucine can be used as an internal standard for the analysis of other amino acids. ^[10] ^[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Techniques such as MALDI-TOF or ESI-MS provide accurate mass determination, confirming the successful incorporation of norleucine and all other amino acids in the sequence. Tandem mass spectrometry (MS/MS) can be employed for de novo sequencing and to differentiate between isomeric residues like leucine and isoleucine.^[12]^[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 2. [lifetein.com](#) [[lifetein.com](#)]
- 3. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 4. [chemimpex.com](#) [[chemimpex.com](#)]
- 5. Fmoc-NLE-OH | 77284-32-3 [[chemicalbook.com](#)]
- 6. [nbinno.com](#) [[nbinno.com](#)]
- 7. Norleucine - Wikipedia [[en.wikipedia.org](#)]
- 8. Leucine is a direct-acting nutrient signal that regulates protein synthesis in adipose tissue - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 9. Tissue-specific effects of chronic dietary leucine and norleucine supplementation on protein synthesis in rats - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 10. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 11. [researchgate.net](#) [[researchgate.net](#)]
- 12. [glenjackson.faculty.wvu.edu](#) [[glenjackson.faculty.wvu.edu](#)]
- 13. Item - Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer - American Chemical Society - Figshare [[acs.figshare.com](#)]
- To cite this document: BenchChem. [Fmoc-L-Norleucine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557408#fmoc-l-norleucine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com